N-cyclohexyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
Description
Properties
CAS No. |
898445-78-8 |
|---|---|
Molecular Formula |
C13H19N3O2S |
Molecular Weight |
281.37 |
IUPAC Name |
N-cyclohexyl-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H19N3O2S/c1-9-7-14-13(18)16-12(9)19-8-11(17)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,17)(H,14,16,18) |
InChI Key |
JWWROEZYXBZLOM-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N=C1)SCC(=O)NC2CCCCC2 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Bioactivity :
- 1Z105 and its derivative 2B182C (C₂₉H₂₈N₄O₃S) demonstrate that substitutions at the pyrimidine or indole core significantly influence TLR4 activation. The addition of a furan-2-yl group in 2B182C increased potency by 2–3-fold in NF-κB reporter assays compared to 1Z105 .
- Compounds with bulkier N-substituents (e.g., 5.15 ) exhibit higher melting points (224–226°C), suggesting enhanced crystallinity compared to simpler analogs like 5.12 (196–198°C) .
Key Findings :
- TLR4 Specificity: 1Z105 and 2B182C are optimized for TLR4 agonism, while thiazolidinone analogs (e.g., 9–13) exhibit broader antimicrobial activity due to their 1,3-thiazolidin-4-one core .
- Species Compatibility : 2B182C activates both human and murine TLR4, a critical advantage for preclinical vaccine studies .
Significance of Substituent Variation
- Cyclohexyl vs.
- Methyl vs. Nitrofuryl Substitutions : Methyl groups (as in 1Z105 ) stabilize the pyrimidine ring, while nitrofuryl substituents (e.g., 12 ) introduce redox-active moieties for antimicrobial activity .
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